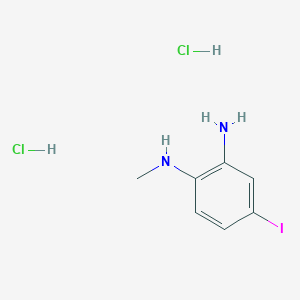

4-iodo-N1-methylbenzene-1,2-diamine dihydrochloride

Description

4-Iodo-N1-methylbenzene-1,2-diamine dihydrochloride (CID: 66064280) is a dihydrochloride salt of a substituted benzene-1,2-diamine derivative. Its molecular formula is C₇H₉IN₂·2HCl, with an iodine substituent at position 4, a methyl group on the N1 amine, and two amine groups at positions 1 and 2. The compound’s SMILES notation is CNC1=C(C=C(C=C1)I)N, and its InChIKey is AOLOFBKQDULYTM-UHFFFAOYSA-N .

Properties

IUPAC Name |

4-iodo-1-N-methylbenzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2.2ClH/c1-10-7-3-2-5(8)4-6(7)9;;/h2-4,10H,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQKMMSVWDHKFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)I)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864073-55-1 | |

| Record name | 4-iodo-N1-methylbenzene-1,2-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-Iodo-N1-methylbenzene-1,2-diamine dihydrochloride, also known as 4-iodobenzene-1,2-diamine dihydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1864073-55-1

- Molecular Formula : C7H10Cl2N2I

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:

- Hydrogen Bonding : The amine groups can form hydrogen bonds with biological macromolecules.

- Hydrophobic Interactions : The aromatic ring enhances its interaction with lipid membranes and proteins.

- π-π Stacking : The presence of aromatic systems allows for interactions with nucleic acids and proteins.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Anticancer Activity

Studies have shown that derivatives of 4-iodo-N1-methylbenzene-1,2-diamine can inhibit cancer cell proliferation. For instance:

- Case Study : A derivative demonstrated an IC50 value of 6 µM against HeLa cervical cancer cells, indicating significant cytotoxicity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary assays suggest activity against various bacterial strains:

- Case Study : In vitro tests revealed inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression:

- Example : It showed promising results as an inhibitor of indoleamine 2,3-dioxygenase (IDO), which is implicated in immune regulation and tumor growth .

Research Findings

A summary of relevant research findings regarding the biological activity of this compound is presented in the following table:

Scientific Research Applications

Organic Synthesis

Aryl Iodides Production

One significant application of 4-iodo-N1-methylbenzene-1,2-diamine dihydrochloride is in the synthesis of aryl iodides. A study published in ACS Omega details a metal- and base-free method for generating aryl iodides from arylhydrazines and iodine using this compound as a precursor. The reaction conditions were optimized to yield high amounts of desired products under mild conditions, demonstrating the compound's utility in synthetic organic chemistry .

Reactivity and Mechanism

The compound acts as a versatile intermediate in various reactions, including electrophilic aromatic substitution. Its iodinated structure allows for further functionalization to create complex molecules used in pharmaceuticals and agrochemicals. The mechanism often involves the generation of aryl radicals that can react with other substrates to form new carbon-carbon bonds .

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of this compound exhibit potential anticancer properties. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. This suggests that the iodo substitution may enhance biological activity by improving binding affinity to target proteins involved in cancer progression .

Drug Development

The compound is also involved in drug discovery processes where it serves as a scaffold for designing new therapeutic agents. Its ability to participate in various chemical reactions allows medicinal chemists to modify its structure systematically to enhance efficacy and reduce toxicity. This adaptability makes it a valuable candidate for developing new drugs targeting specific diseases .

Materials Science

Polymeric Materials

In materials science, this compound is utilized as a building block for creating polymeric materials with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Nanomaterials Synthesis

The compound has been explored for synthesizing nanomaterials, particularly those with semiconductor properties. The iodinated structure can facilitate the formation of nanoparticles that exhibit unique optical and electronic properties, which are essential for applications in electronics and photonics .

Case Studies

Comparison with Similar Compounds

Structural Analogues of Benzene-1,2-Diamine Dihydrochloride Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Differences in Properties and Reactivity

This contrasts with electron-donating groups like methoxy (OCH₃) in 4-methoxy derivatives, which alter electronic properties . Methylation (N1): The methyl group on N1 reduces the amine’s basicity compared to unsubstituted 1,2-diamines (e.g., 1,2-phenylenediamine dihydrochloride) and may sterically hinder reactions at the N1 position .

Salt Form :

- Dihydrochloride salts (e.g., target compound, 1,2-phenylenediamine dihydrochloride) improve water solubility compared to neutral forms like 4-chlorobenzene-1,2-diamine .

Synthetic Accessibility :

Predicted vs. Experimental Data

- Collision Cross-Section (CCS) : The target compound’s CCS values are computationally predicted due to a lack of experimental data. By contrast, analogs like 1,2-phenylenediamine dihydrochloride have well-characterized physicochemical profiles .

- Safety and Handling: Ortho-phenylenediamine derivatives are known skin sensitizers and irritants. The iodine in the target compound may introduce additional toxicity concerns, though specific data are unavailable .

Q & A

Q. Basic

Q. Advanced

- Degradation Pathways : LC-MS/MS identifies iodine loss or demethylation products. For example, ESI+ detects [M+H]+ at m/z 297 (free base) and fragments at m/z 170 (C7H7IN2+).

- Solid-State Stability : DSC/TGA evaluates hygroscopicity; iodine’s electron-withdrawing effect may reduce thermal degradation vs. chloro analogs .

How does the iodine substituent influence the compound’s biological activity compared to chloro or methyl analogs?

Basic

Iodine’s larger atomic radius and lipophilicity alter binding affinity in receptor studies. For example, in mGluR7 modulation (see AMN082 analog in ), iodine may enhance steric hindrance but improve blood-brain barrier penetration. Compare IC50 values via radioligand assays .

Advanced

Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) reveal iodine’s role in π-π stacking or halogen bonding. In vivo pharmacokinetics (e.g., rat models) assess iodine’s impact on metabolic stability (CYP450 oxidation vs. deiodination) .

What are the key considerations for designing stability-indicating methods for this compound?

Q. Basic

Q. Advanced

- Mass Spectrometry Imaging (MSI) : Maps spatial degradation in formulations (e.g., iodine migration in tablet matrices).

- Isotope-Labeled Studies : Use ¹²⁵I-labeled analogs to trace degradation pathways via gamma counting .

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?

Q. Basic

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.